molecular formula C4H6N2S B14488970 4,5-Dimethyl-1,2,3-thiadiazole CAS No. 65923-96-8

4,5-Dimethyl-1,2,3-thiadiazole

Cat. No.: B14488970
CAS No.: 65923-96-8
M. Wt: 114.17 g/mol
InChI Key: HSQGRXTXMXMKPQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with methyl ketones in the presence of an oxidizing agent. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as polyphosphoric acid or phosphorus oxychloride are often employed to facilitate the cyclization reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into corresponding thiadiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as amines and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted thiadiazoles .

Scientific Research Applications

4,5-Dimethyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown potential anticancer activity, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used as a corrosion inhibitor and in the formulation of pesticides and herbicides

Mechanism of Action

The mechanism by which 4,5-Dimethyl-1,2,3-thiadiazole exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

    1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

    1,2,4-Thiadiazole: Primarily used in the development of pharmaceuticals and agrochemicals.

    2,5-Dimethyl-1,3,4-thiadiazole: Exhibits similar chemical reactivity but differs in its substitution pattern, leading to unique applications.

Uniqueness: 4,5-Dimethyl-1,2,3-thiadiazole stands out due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring robust and versatile compounds .

Properties

IUPAC Name

4,5-dimethylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(2)7-6-5-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGRXTXMXMKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512804
Record name 4,5-Dimethyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-96-8
Record name 4,5-Dimethyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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